2,2-Dichloroethan-1-amine

Description

Overview of Dihaloethylamine Derivatives in Organic Chemistry

Dihaloethylamine derivatives are organic compounds that contain a two-carbon (ethyl) backbone, an amine functional group, and two halogen atoms. In chemistry, a derivative is a compound that is derived from a similar compound through a chemical reaction. wikipedia.org These molecules are a subset of the larger family of halogenated amines. The position of the halogen atoms relative to the amino group significantly influences the molecule's reactivity, basicity, and physical properties.

The presence of two halogen atoms, which are highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom of the amine, thereby reducing its basicity compared to non-halogenated analogues like ethylamine (B1201723). sdsu.edu The reactivity of dihaloethylamine derivatives is diverse; they can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile, or where the halogen atoms are displaced by other nucleophiles. lumenlearning.comwikipedia.org The specific reaction pathway is often dictated by the substitution pattern of the halogens. For instance, geminal dihalides (where both halogens are on the same carbon, as in 2,2-dichloroethan-1-amine) can exhibit different reactivity compared to vicinal dihalides (where halogens are on adjacent carbons).

These derivatives serve as versatile building blocks in organic synthesis. They can be used to introduce the aminoethyl moiety into larger molecules or can be precursors for the synthesis of heterocyclic compounds. Their utility is a direct consequence of the interplay between the nucleophilic amino group and the electrophilic carbon centers bearing the halogen atoms.

Structural Context of this compound within Halogenated Aliphatic Amines

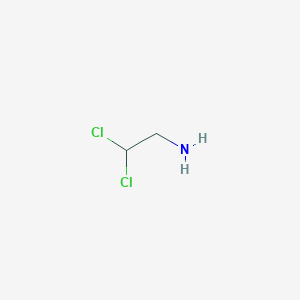

This compound, with the chemical formula C₂H₅Cl₂N, is classified as a primary aliphatic amine. britannica.com Structurally, it is an ethane (B1197151) molecule substituted with an amino group on the first carbon and two chlorine atoms on the second carbon.

The key structural features that define the properties of this compound are:

Primary Amine Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, which is characteristic of amines and is the source of their basicity and nucleophilicity. studymind.co.uk

Aliphatic Ethyl Chain (-CH₂CH₂-): This provides a non-aromatic, flexible carbon backbone.

Geminal Dichloro Substitution (-CCl₂): Two chlorine atoms are bonded to the same carbon atom (C-2). This arrangement is crucial in defining the molecule's electronic properties and reactivity.

The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly pulls electron density away from the rest of the molecule, including the C-N bond and the nitrogen atom itself. This inductive effect makes the lone pair on the nitrogen less available for donation to a proton, thus rendering this compound a weaker base compared to unsubstituted ethylamine. sdsu.edu The molecular geometry around the nitrogen atom is pyramidal, typical for primary amines. lkouniv.ac.in

Below is a table summarizing key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2,2-dichloroethanamine | sigmaaldrich.comnih.gov |

| CAS Number | 5960-88-3 | sigmaaldrich.comnih.govpharmaffiliates.com |

| Molecular Formula | C₂H₅Cl₂N | nih.govpharmaffiliates.com |

| Molecular Weight | 113.97 g/mol | nih.govpharmaffiliates.com |

| InChI Key | XEIHTUKQICDYLA-UHFFFAOYSA-N | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Historical Perspectives in Halogenated Amine Synthesis and Reactivity Research

The study of halogenated amines has a rich history, with foundational reactions dating back to the 19th and early 20th centuries. One of the classic methods for preparing primary amines is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566), preventing the over-alkylation that often complicates reactions between alkyl halides and ammonia (B1221849). libretexts.orgbritannica.com

Another significant historical development is the Hofmann-Löffler reaction, first described in the late 19th century, which provides a method for synthesizing cyclic amines from N-halogenated amines. acs.org This reaction involves the intramolecular transfer of a halogen atom from the nitrogen to a carbon atom in the alkyl chain, followed by cyclization.

The direct synthesis of halogenated amines has also been a long-standing area of research. Early methods often involved the direct halogenation of amines or the reaction of ammonia with halogenated precursors. lumenlearning.comgoogle.com However, these reactions could be difficult to control, often leading to mixtures of products. lumenlearning.com For aromatic amines, classic methods like the Ullmann reaction were used, though they often required harsh conditions and suffered from a lack of selectivity. google.com More recent developments, such as the Buchwald-Hartwig amination, have provided more efficient and selective methods for forming C-N bonds, including in the synthesis of halogenated aryl amines. google.com Research from as early as 1927 explored the properties and reactions of halogenated tertiary amines. acs.org

Contemporary Significance of Halogenated Amines in Advanced Chemical Research

In modern chemical research, halogenated amines continue to be of great importance, particularly in the fields of medicinal chemistry and agrochemicals. researchgate.netresearchgate.net The introduction of halogen atoms into a molecule can profoundly alter its physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

A significant area of contemporary research is the study of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base, such as the nitrogen of an amine. mdpi.comacs.orgrsc.org This interaction is increasingly being exploited in crystal engineering, supramolecular chemistry, and drug design to control the assembly of molecules in the solid state and to enhance ligand-protein binding. acs.orgrsc.org The nitrogen atom in an amine can act as a halogen bond acceptor, a property that is being actively studied. mdpi.com

The development of new synthetic methodologies for the regioselective halogenation of amines and for the construction of complex molecules from halogenated amine precursors remains an active field. Modern catalytic methods allow for the synthesis of specific halogenated amine structures that were previously difficult to obtain. google.com Halogenated amines are also used as intermediates in the production of various organic compounds, such as ethylenediamine (B42938). wikipedia.org The unique reactivity conferred by the halogen substituents ensures that this class of compounds will remain a focal point of advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

5960-88-3 |

|---|---|

Molecular Formula |

C2H5Cl2N |

Molecular Weight |

113.97 g/mol |

IUPAC Name |

2,2-dichloroethanamine |

InChI |

InChI=1S/C2H5Cl2N/c3-2(4)1-5/h2H,1,5H2 |

InChI Key |

XEIHTUKQICDYLA-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)N |

Canonical SMILES |

C(C(Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloroethan 1 Amine: Advanced Approaches and Strategic Design

Direct Amination and Alkylation Strategies for Dihaloalkanes

Direct methods involving the formation of a carbon-nitrogen bond through the reaction of a dihaloalkane with a nitrogen nucleophile are conceptually straightforward but often plagued by selectivity issues.

Nucleophilic Substitution of Dihaloethanes with Ammonia (B1221849) and Amine Nucleophiles

The reaction of a dihaloalkane like 1,1-dichloroethane (B41102) with ammonia or a primary amine is a classic example of nucleophilic substitution. wikipedia.org This process, known as amine alkylation, involves the displacement of a halide ion by the nucleophilic nitrogen atom. Industrially, this method is employed for the production of ethylenediamine (B42938) from 1,2-dichloroethane (B1671644) and ammonia under high pressure and temperature. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org

The initial reaction of 1,1-dichloroethane with ammonia would be expected to form 2,2-dichloroethan-1-amine. However, the newly formed primary amine is also nucleophilic and can react with another molecule of the dihaloalkane, leading to the formation of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com

Challenges and Control in Alkylation Selectivity for Primary Amine Formation

A significant challenge in the direct alkylation of ammonia or primary amines is controlling the selectivity to obtain the desired primary amine. masterorganicchemistry.comnih.gov The product amine is often more nucleophilic than the starting ammonia, leading to over-alkylation and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comphysicsandmathstutor.com

Several strategies can be employed to favor the formation of the primary amine:

Use of Excess Ammonia: A large excess of ammonia can be used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. physicsandmathstutor.comyoutube.com

Reaction Conditions: Controlling reaction parameters such as temperature, pressure, and solvent can influence the product distribution. For instance, in some cases, running the reaction under dilute conditions can favor intramolecular cyclization over intermolecular polymerization when using dichloroalkanes. chemicalforums.com

Alternative Reagents: The Gabriel synthesis and the use of azide (B81097) ions are alternative methods for preparing primary amines that avoid the issue of overalkylation. tcichemicals.com

Reduction-Based Synthetic Routes to this compound

Reduction-based methods offer an alternative pathway to amines, often providing better control and higher yields of the desired primary amine. These routes typically involve the reduction of nitrogen-containing functional groups.

Reduction of Dihalogenated Nitriles to Corresponding Amines

The reduction of nitriles is a well-established method for the synthesis of primary amines. fiveable.mechemguide.co.uk For the synthesis of this compound, a potential precursor would be 2,2-dichloroacetonitrile. The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine using various reducing agents. chemguide.co.uk

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. chemistrysteps.comcommonorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous or acidic workup. chemguide.co.ukchemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). physicsandmathstutor.comchemguide.co.ukcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Other Borane Reagents: Reagents like borane-dimethylsulfide (BH₃-SMe₂) and borane-tetrahydrofuran (B86392) (BH₃-THF) can also be used for nitrile reduction. commonorganicchemistry.com

| Reagent | Conditions | Product |

| LiAlH₄ | Ether solvent, followed by workup | Primary Amine |

| H₂/Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |

| BH₃-SMe₂ or BH₃-THF | THF, heating | Primary Amine |

Reduction of Dihalogenated Amides and Nitro Compounds

The reduction of amides and nitro compounds provides another versatile route to amines. fiveable.melibretexts.org

Amide Reduction: A corresponding 2,2-dichloroacetamide (B146582) could be reduced to this compound. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it effectively reduces primary, secondary, and tertiary amides to the corresponding amines. orgoreview.comchemistrysteps.comwikipedia.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction. orgoreview.com Catalytic hydrogenation can also be employed, but it often requires harsh conditions, including high pressures and temperatures. wikipedia.org

Nitro Compound Reduction: While more common for the synthesis of arylamines, the reduction of a nitroalkane, such as 1,1-dichloro-2-nitroethane, could theoretically yield this compound. libretexts.org Various reducing systems can be used, including catalytic hydrogenation and reduction with metals like iron, zinc, or tin in an acidic medium. libretexts.org

Indirect Amine Synthesis through Nitrogen-Containing Precursors

Indirect methods for amine synthesis often involve the use of precursors that contain a nitrogen atom, which is subsequently transformed into an amine group. These methods can offer advantages in terms of selectivity and functional group tolerance.

One such strategy involves the use of nitrogen nucleophiles like azides. For instance, an alkyl halide can undergo nucleophilic substitution with an azide salt to form an alkyl azide. The subsequent reduction of the azide, typically through catalytic hydrogenation or with LiAlH₄, yields the primary amine. This method, known as the azide synthesis, is an effective way to produce primary amines without the risk of overalkylation. tcichemicals.com

Another approach is the Hofmann rearrangement, where a primary amide is treated with bromine and a base to yield a primary amine with one less carbon atom. fiveable.me Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to a primary amine, also with the loss of one carbon atom. fiveable.melibretexts.org While powerful, the applicability of these rearrangement reactions to the synthesis of this compound would depend on the stability of the dichlorinated substrate under the reaction conditions.

Application of Gabriel Amine Synthesis for this compound Derivatives

The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the overalkylation that can occur with direct alkylation of ammonia. masterorganicchemistry.comvedantu.com The process utilizes potassium phthalimide (B116566) as an ammonia surrogate. organic-chemistry.org The synthesis proceeds in two main steps: the N-alkylation of phthalimide followed by the liberation of the primary amine. masterorganicchemistry.comjk-sci.com

For the synthesis of this compound, the conceptual pathway begins with the deprotonation of phthalimide using a strong base like potassium hydroxide (B78521) to form the nucleophilic potassium phthalimide. masterorganicchemistry.com This anion then reacts with a suitable 2,2-dichloroethyl halide (e.g., 1-bromo-2,2-dichloroethane) via a nucleophilic substitution (SN2) reaction to form N-(2,2-dichloroethyl)phthalimide. libretexts.org The electron-withdrawing nature of the two carbonyl groups attached to the nitrogen prevents further alkylation. masterorganicchemistry.com The final step involves the cleavage of the N-alkylated phthalimide, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), which releases the desired primary amine, this compound, and a stable phthalhydrazide (B32825) by-product. jk-sci.com

Table 1: Gabriel Synthesis for this compound (Conceptual)

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Alkylation | Phthalimide, 1-Halo-2,2-dichloroethane | Base (e.g., KOH) | N-(2,2-dichloroethyl)phthalimide |

Hofmann Rearrangement and Curtius Rearrangement in Dihaloamide Systems (Conceptual Adaptation)

Rearrangement reactions provide an alternative route to primary amines, characterized by the migration of an alkyl or aryl group from a carbonyl carbon to a nitrogen atom. The Hofmann and Curtius rearrangements are prominent examples, both yielding a primary amine with one less carbon atom than the starting material. wikipedia.orglibretexts.org

The Hofmann rearrangement begins with a primary amide. quimicaorganica.org For the target molecule, the conceptual starting material would be 3,3-dichloropropanamide. This amide is treated with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of an isocyanate (2,2-dichloroethyl isocyanate), as the dichloroethyl group migrates to the nitrogen and the bromide ion is expelled. wikipedia.org Finally, hydrolysis of the isocyanate in the aqueous basic medium yields this compound and carbon dioxide. libretexts.orgtcichemicals.com

The Curtius rearrangement offers a similar transformation but starts from an acyl azide. wikipedia.orgorganic-chemistry.org This pathway would commence with a derivative of 3,3-dichloropropanoic acid. The carboxylic acid is first converted to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 3,3-dichloropropanoyl azide. masterorganicchemistry.com Thermal decomposition of the acyl azide induces the rearrangement, where the dichloroethyl group migrates to the nitrogen with the concurrent loss of nitrogen gas (N₂), a very stable leaving group. wikipedia.orgnih.gov This produces the same 2,2-dichloroethyl isocyanate intermediate as in the Hofmann rearrangement, which is subsequently hydrolyzed to furnish the final primary amine. organic-chemistry.orgnih.gov A key advantage of the Curtius rearrangement is that it proceeds under milder, non-basic conditions compared to the Hofmann rearrangement. nih.gov

Table 2: Hofmann and Curtius Rearrangements for this compound (Conceptual)

| Rearrangement | Starting Material | Key Reagents | Key Intermediate | Final Product |

|---|---|---|---|---|

| Hofmann | 3,3-Dichloropropanamide | Br₂, NaOH, H₂O | 2,2-Dichloroethyl isocyanate | This compound |

| Curtius | 3,3-Dichloropropanoic acid derivative | 1. SOCl₂ 2. NaN₃ 3. Heat, H₂O | 2,2-Dichloroethyl isocyanate | this compound |

Reductive Amination of Dihalogenated Aldehydes or Ketones (Conceptual Adaptation)

Reductive amination is a highly versatile and widely used method for synthesizing amines. acs.org The process involves the reaction of an aldehyde or ketone with an amine (ammonia in the case of primary amine synthesis) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize this compound, the conceptual starting carbonyl compound would be 2,2-dichloroethanal. This aldehyde would react with ammonia to form the corresponding imine, 2,2-dichloroethan-1-imine. This intermediate is then reduced to the target amine. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst). libretexts.org

A significant challenge in the reductive amination of halogenated substrates is the potential for undesired dehalogenation, where the carbon-halogen bonds are cleaved by the reducing agent or catalyst. nih.gov The choice of catalyst is therefore critical. Studies on the reductive amination of other halogenated aldehydes have shown that modified palladium catalysts, for instance, can enhance selectivity towards the desired halogenated amine by minimizing dehalogenation. nih.govrsc.org Iron-based catalysts have also been employed for the reductive amination of halogenated aldehydes with good yields. researchgate.net

Table 3: Reductive Amination for this compound (Conceptual)

| Substrate | Amine Source | Reducing Agent/Catalyst System | Key Challenge |

|---|

Stereoselective and Asymmetric Synthesis of Chiral Dihaloethylamines

For applications requiring enantiomerically pure compounds, stereoselective synthetic methods are paramount. Enzymatic biocatalysis and asymmetric catalysis represent the forefront of strategies to produce chiral amines with high enantiopurity.

Enzymatic Biocatalysis for Enantioselective Production of Halogenated Amines

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. rsc.org Enzymes such as ω-transaminases (ω-TAs), amine oxidases (AOs), and imine reductases (IREDs) are powerful tools for the asymmetric synthesis of chiral amines. researchgate.neteuropa.eu

ω-Transaminases are particularly valuable as they can catalyze the asymmetric amination of a prochiral ketone to a chiral amine, or the kinetic resolution of a racemic amine. researchgate.net For a chiral analogue of this compound, a conceptual approach could involve the asymmetric synthesis from a prochiral dichloro-ketone precursor using an engineered ω-TA. These enzymes have been successfully applied to produce optically pure halogenated amines. researchgate.net

Alternatively, amine oxidases can be used in deracemization processes. In such a cascade, one enantiomer of a racemic amine is selectively oxidized by an amine oxidase to an imine, which is then asymmetrically reduced back to the desired single enantiomer of the amine by an enantiocomplementary enzyme like an imine reductase or a transaminase. researchgate.net The development of robust enzyme variants with broad substrate scopes continues to expand the applicability of biocatalysis to complex molecules, including those with halogen substituents. rsc.orgeuropa.eu

Table 4: Enzymatic Strategies for Chiral Halogenated Amines (Conceptual)

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral dichloro-ketone | Direct formation of one enantiomer from a prochiral substrate. |

| Amine Oxidase (AO) / Imine Reductase (IRED) | Deracemization | Racemic halogenated amine | Theoretical 100% conversion of a racemate to a single enantiomer. |

Asymmetric Catalysis in the Formation of this compound Precursors (Conceptual)

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for producing chiral compounds. acs.org This approach is highly effective for the enantioselective synthesis of chiral amines via the hydrogenation of prochiral imines, enamines, or other suitable precursors. acs.org

A conceptual pathway to a chiral derivative of this compound would involve the asymmetric hydrogenation of a prochiral N-protected imine. This precursor could be formed from 2,2-dichloroethanal and a removable chiral auxiliary or a simple amine like benzylamine. The subsequent hydrogenation step would employ a chiral catalyst, typically composed of a transition metal (e.g., iridium, rhodium, or palladium) and a chiral phosphine (B1218219) ligand (e.g., derivatives of BINAP or MeO-Biphep). acs.orgrsc.org The choice of metal and ligand is crucial for achieving high conversion and enantioselectivity. This method has been successfully applied to a vast range of substrates, including the synthesis of α-amino acids and other pharmaceutically relevant chiral amines. acs.org Synergistic catalysis, combining a metal catalyst with a chiral organocatalyst (like a primary amine), has also emerged as a powerful strategy for the asymmetric functionalization of aldehydes and ketones, which could be adapted to form chiral all-carbon quaternary centers adjacent to the amine. nih.gov

Table 5: Asymmetric Catalysis for Chiral this compound Precursors (Conceptual)

| Catalytic Approach | Precursor Type | Typical Catalytic System | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | N-protected imine derived from 2,2-dichloroethanal | [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ with chiral phosphine ligands | Enantioenriched N-protected this compound |

| Synergistic Catalysis | 2,2-Dichloroethanal | Pd catalyst + Chiral primary amine catalyst | Chiral functionalized precursors for this compound |

Exploration of Novel Synthetic Pathways

The field of amine synthesis is continuously evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability. rsc.org While not yet standard, several cutting-edge strategies could be conceptually applied to the synthesis of this compound.

For instance, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology has become an attractive, atom-economic approach for N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org A novel route could potentially involve a reaction between 2,2-dichloroethanol (B146553) and an ammonia source, mediated by a suitable transition metal catalyst (e.g., iridium or ruthenium-based).

Furthermore, direct C-H amination reactions are a major focus of current research, aiming to form C-N bonds by activating a C-H bond directly, thus streamlining synthetic sequences. While challenging, the development of a catalyst capable of selectively aminating a C-H bond in a precursor like 1,1-dichloroethane would represent a significant step forward in synthetic efficiency. These novel pathways, while speculative for this specific target, highlight the future directions in the synthesis of complex amines. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Dihaloethylamine Synthesis (Conceptual)

The direct formation of a carbon-nitrogen bond is a cornerstone of modern organic synthesis, with transition metal-catalyzed cross-coupling reactions being among the most powerful tools for this transformation. While specific literature on the transition metal-catalyzed synthesis of this compound is scarce, we can conceptualize potential strategies based on established catalytic systems for amination reactions involving halogenated substrates.

A plausible retrosynthetic analysis for this compound via a transition metal-catalyzed pathway would involve the coupling of an ammonia equivalent with a 1,1-dichloro-2-haloethane or a related electrophile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a primary candidate for such a transformation. wikipedia.org This reaction has been extensively developed for the formation of C-N bonds with a wide range of aryl and alkyl halides. wikipedia.org

A hypothetical reaction scheme could involve the reaction of 1,1-dichloro-2-iodoethane (B3344150) with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient coupling. nih.gov Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, have proven effective in a variety of amination reactions. wikipedia.org

Table 1: Conceptual Palladium-Catalyzed Amination for Dihaloethylamine Synthesis

| Entry | Electrophile | Ammonia Surrogate | Catalyst System (Conceptual) | Potential Product |

| 1 | 1,1-dichloro-2-iodoethane | Benzophenone imine | Pd₂(dba)₃ / XPhos | N-(2,2-dichloroethylidene)diphenylmethanimine |

| 2 | 1,1-dichloro-2-bromoethane | Lithium bis(trimethylsilyl)amide | Pd(OAc)₂ / RuPhos | 1,1,1-trimethyl-N-(2,2-dichloroehyl)silanamine |

| 3 | 1,1-dichloroethane | Ammonia | Pd(dba)₂ / Josiphos-type ligand | This compound |

The reaction would likely proceed through the typical Buchwald-Hartwig catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen), coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst. A key challenge in the synthesis of this compound via this method would be the potential for β-hydride elimination from the alkyl halide substrate, which could lead to undesired side products. The presence of the geminal dichloro group might influence the reactivity and stability of the intermediates.

Furthermore, copper-catalyzed amination reactions, such as the Ullmann condensation, could also be envisioned. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols with a broader substrate scope. A conceptual approach could involve the coupling of 1,1-dichloro-2-haloethane with an amine source using a copper catalyst, potentially with a ligand to facilitate the reaction.

A recent study on the palladium-catalyzed synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines demonstrates the feasibility of forming C-N bonds in the presence of a gem-dihalo moiety, albeit on a different carbon skeleton. organic-chemistry.org This provides indirect support for the conceptual possibility of applying similar catalytic systems to the synthesis of this compound.

Organocatalytic Approaches to this compound (Conceptual)

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed transformations. Chiral small organic molecules can catalyze a wide array of reactions with high enantioselectivity. sioc-journal.cn For the synthesis of this compound, several organocatalytic strategies can be conceptually proposed.

One potential approach is the organocatalytic reductive amination of a suitable carbonyl precursor. If 2,2-dichloroethanal could be synthesized and handled, its reaction with ammonia in the presence of a chiral organocatalyst and a suitable reducing agent could, in principle, yield the target amine. For instance, chiral phosphoric acids or their derivatives have been successfully employed as catalysts for reductive aminations.

Another conceptual pathway involves the aza-Michael addition of an amine to a suitable electrophile. While a direct precursor for this compound via this route is not immediately obvious, the general principle of organocatalytic C-N bond formation is well-established. For example, cinchona alkaloids and their derivatives have been used as effective organocatalysts in the asymmetric aza-Michael addition of amines to α,β-unsaturated compounds. harvard.edu

A hypothetical strategy could involve the development of a novel electrophile containing the 2,2-dichloroethyl moiety that is susceptible to nucleophilic attack by an ammonia surrogate under organocatalytic conditions.

Table 2: Conceptual Organocatalytic Strategies for Dihaloethylamine Synthesis

| Entry | Proposed Reaction Type | Substrate 1 (Conceptual) | Substrate 2 | Organocatalyst (Conceptual) | Potential Intermediate/Product |

| 1 | Reductive Amination | 2,2-dichloroethanal | Ammonia | Chiral Phosphoric Acid | This compound |

| 2 | Aza-Michael Addition | 1,1-dichloro-2-nitroethylene | Ammonia | Cinchona Alkaloid Derivative | N-(2,2-dichloro-1-nitroethyl)amine |

| 3 | Nucleophilic Substitution | 1,1-dichloro-2-mesyloxyethane | Phthalimide | Chiral Phase-Transfer Catalyst | N-(2,2-dichloroethyl)phthalimide |

Note: The data in this table is conceptual and based on established organocatalytic methodologies applied to different substrates. The synthesis of the proposed starting materials and their reactivity in these conceptual reactions would require experimental validation.

The development of organocatalytic methods for the synthesis of this compound would offer several advantages, including the avoidance of potentially toxic and expensive transition metals, milder reaction conditions, and the potential for asymmetric synthesis to access chiral derivatives if a prochiral substrate is used. However, the reactivity of the gem-dichloro group under the basic or acidic conditions often employed in organocatalysis would need to be carefully considered to avoid unwanted side reactions.

Mechanistic Investigations of 2,2 Dichloroethan 1 Amine Reactions: Elucidating Reaction Dynamics and Pathways

Nucleophilic Substitution Reactivity of the Halogen Centers

The presence of two chlorine atoms on the same carbon atom (a gem-dihalide arrangement) adjacent to an amino group creates a unique substrate for nucleophilic substitution reactions. The reactivity of these halogen centers is profoundly influenced by the reaction conditions and the inherent structural features of the molecule.

Intramolecular and Intermolecular Nucleophilic Substitution Pathways (SN1, SN2)

Nucleophilic substitution at the C-Cl bond of 2,2-dichloroethan-1-amine can proceed through either intermolecular or intramolecular pathways, following SN1 or SN2 mechanisms depending on the conditions.

Intermolecular SN2 Pathway : In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile directly attacks the carbon atom bearing the leaving group (a chlorine atom), displacing it in a single, concerted step. chemguide.co.uk This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. researchgate.net For this compound, an external nucleophile would attack the C-2 carbon, leading to the displacement of one of the chloride ions. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. chemguide.co.uk

Intermolecular SN1 Pathway : A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemguide.co.ukuobasrah.edu.iq The first step, the spontaneous dissociation of the leaving group to form a carbocation, is the slow, rate-determining step. uobasrah.edu.iq This pathway is favored for substrates that can form stable carbocations, with tertiary carbocations being more stable than secondary, and primary carbocations generally not forming. uobasrah.edu.iq Given that this compound would form a primary carbocation, a pure SN1 mechanism is considered unlikely under typical conditions. uobasrah.edu.iq

Intramolecular Pathway : The most significant reaction pathway for molecules like this compound involves the amine functionality itself acting as an internal nucleophile. This is a form of neighboring group participation. journals.co.zaacs.org

The choice between SN1 and SN2 pathways is dictated by several factors, as detailed in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary | Primary > Secondary | As a primary halide, an SN2 reaction is generally favored over SN1. chemguide.co.ukuobasrah.edu.iq |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | The reaction pathway is highly dependent on the specific nucleophile used. uobasrah.edu.iq The internal amine group can also act as a potent nucleophile. |

| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |

| Solvent | Polar protic solvents (e.g., water, ethanol) | Polar aprotic solvents (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards a desired pathway. researchgate.net |

Influence of Amine Functionality on Halogen Reactivity

The primary amine group at the C-1 position exerts a profound influence on the reactivity of the chlorine atoms at the C-2 position through a phenomenon known as neighboring group participation or anchimeric assistance. acs.orgacs.org

In this mechanism, the nitrogen atom of the amine group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing one of the chlorine atoms. This intramolecular cyclization results in the formation of a highly reactive three-membered ring intermediate, a substituted aziridinium (B1262131) ion. journals.co.zalookchem.com This process significantly accelerates the rate of the first substitution compared to a similar molecule lacking the neighboring amine group.

The resulting aziridinium salt is highly strained and electrophilic. It can then be attacked by an external nucleophile. This second step is typically an SN2-like ring-opening reaction. The attack can occur at either of the two carbon atoms of the ring, leading to different products depending on steric and electronic factors. This intramolecular pathway is often the dominant mechanism, as the rate of cyclization can be much faster than direct intermolecular attack on the original substrate. journals.co.za

Mechanistic Insights into Competitive Substitution Reactions

In reactions of this compound, several substitution pathways can compete. The primary competition exists between a direct intermolecular SN2 reaction and the intramolecular pathway involving neighboring group participation. acs.orgucl.ac.uk

The outcome of this competition is influenced by several factors:

Nucleophile Concentration and Strength : High concentrations of a strong external nucleophile can favor the direct intermolecular SN2 pathway. Conversely, if the external nucleophile is weak or present in low concentrations, the intramolecular cyclization to the aziridinium intermediate is more likely to dominate.

Solvent Effects : The solvent can influence the relative rates of the competing pathways. Solvation of the nucleophile and the transition states can shift the balance between the intermolecular and intramolecular routes. acs.org

Steric Hindrance : Steric hindrance at the reaction center can slow down the direct SN2 attack, thereby favoring alternative pathways. acs.org

Quantum chemical studies on analogous allylic systems show that the competition between direct (SN2) and rearranged (SN2') substitution is governed by the distortional strain required to reach the transition state and the electronic interaction between the nucleophile and the substrate. acs.org A similar principle applies here, where the formation of the aziridinium intermediate represents a different, often lower-energy, pathway compared to the direct attack of an external nucleophile.

Reactivity of the Amine Functionality in this compound

The primary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. libretexts.org This allows it to undergo a variety of reactions, most notably alkylation and acylation.

Alkylation Reactions of the Amine Nitrogen

Amine alkylation is a fundamental reaction where an alkyl group is added to the nitrogen atom. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide in a nucleophilic substitution reaction. libretexts.orgresearchgate.net The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org

For this compound, the reaction with an alkylating agent (R-X) would proceed as follows: Cl₂CHCH₂NH₂ + R-X → [Cl₂CHCH₂NH₂R]⁺X⁻

A base is often added to neutralize the resulting ammonium (B1175870) salt and regenerate the free amine, which can then be further alkylated. thieme-connect.de A significant complication in the alkylation of primary amines is the potential for over-alkylation. wikipedia.org The product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to form a tertiary amine, and subsequently, a quaternary ammonium salt. libretexts.orgwikipedia.org Achieving selective mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions. thieme-connect.de

| Alkylating Agent | Product Type | Notes |

| Methyl Iodide (CH₃I) | Methylated Amines | Reaction can lead to a mixture of mono-, di-, and trimethylated products. |

| Ethyl Bromide (CH₃CH₂Br) | Ethylated Amines | Similar to methylation, over-alkylation is a common issue. wikipedia.org |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Benzylated Amines | Benzyl groups can be added to the amine nitrogen. |

| 1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl) | N-(2-chloroethyl) derivative | The product itself is a haloamine with further reactive potential. researchgate.net |

Acylation and Other Derivatization Reactions at the Amine Center

The nucleophilic amine group readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. arkat-usa.orgresearchgate.net This reaction is generally more straightforward to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction.

The general reaction with an acyl chloride (RCOCl) is: Cl₂CHCH₂NH₂ + RCOCl → Cl₂CHCH₂NHCOR + HCl

A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to scavenge the HCl produced during the reaction. Acylation is a widely used derivatization method for amines as it introduces a stable amide linkage. researchgate.net

Other derivatization reactions at the amine center include:

Sulfonylation : Reaction with sulfonyl chlorides (RSO₂Cl) to form sulfonamides.

Carbamate Formation : Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Boc-protected amines, which are non-basic and useful in multi-step synthesis. biotage.co.jp

Reductive Amination : While this typically involves reacting an amine with a carbonyl compound, the amine functionality of this compound could itself be modified through this process if it were to react with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org

These derivatization reactions are crucial for modifying the properties of the molecule, for use as synthetic intermediates, or for analytical purposes. researchgate.netusra.edu

| Reagent Class | Example Reagent | Product Functional Group |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Carbamate |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |

Protonation and Acid-Base Equilibria of this compound

The basicity of an amine is fundamentally determined by the availability of the nitrogen lone pair to accept a proton. youtube.com In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon significantly influences its acid-base properties. These chlorine atoms exert a strong negative inductive effect, pulling electron density away from the nitrogen atom. This withdrawal of electron density reduces the availability of the lone pair on the nitrogen, making it less available to bond with a proton. youtube.com Consequently, this compound is expected to be a weaker base compared to a non-halogenated primary amine like ethylamine (B1201723).

The effect of electron-withdrawing groups on amine basicity is cumulative. youtube.com For instance, chloramine (B81541) is a weaker base than ammonia (B1221849), and dichloramine is even weaker. youtube.com This trend is due to the increased withdrawal of electron density with each additional halogen atom. youtube.com Solvation also plays a crucial role in the basicity of amines. In aqueous solutions, N-H groups have strong interactions with water molecules, particularly in their protonated (ammonium ion) form. wikipedia.org However, the intrinsic basicity, as measured in the gas phase, is primarily governed by inductive effects. wikipedia.org

The protonation equilibrium for this compound in an acidic medium can be represented as follows:

Cl₂CHCH₂NH₂ + H₃O⁺ ⇌ Cl₂CHCH₂NH₃⁺ + H₂O

Table 1: Factors Influencing the Basicity of this compound

| Factor | Description | Effect on Basicity |

| Inductive Effect | The two chlorine atoms are strongly electron-withdrawing, pulling electron density away from the nitrogen atom. youtube.com | Decreases basicity |

| Solvation | Interaction of the ammonium ion with solvent molecules (e.g., water) can stabilize the conjugate acid. wikipedia.org | Can enhance basicity in solution compared to the gas phase |

| Steric Effects | The steric hindrance around the nitrogen atom is minimal for this primary amine. | Minimal impact on proton accessibility |

Elimination Reactions Involving this compound

Elimination reactions are a significant class of reactions for haloalkanes, leading to the formation of alkenes. These reactions can proceed through different mechanistic pathways, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

E1 and E2 Elimination Pathways of Dihaloethylamines

The structure of the alkyl halide and the nature of the base are critical in determining whether an elimination reaction follows an E1 or E2 pathway. libretexts.org

E2 (Bimolecular Elimination): This pathway is a one-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com For primary alkyl halides like this compound, E2 reactions are possible, especially with a strong base. dalalinstitute.com The presence of two chlorine atoms on the α-carbon can influence the acidity of the β-protons, potentially facilitating their removal by a base.

E1 (Unimolecular Elimination): This is a two-step process that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. byjus.com In the second step, a weak base removes a proton from a β-carbon, leading to the formation of a double bond. byjus.com The rate of an E1 reaction depends only on the concentration of the substrate. dalalinstitute.com E1 reactions are more common for tertiary and secondary alkyl halides due to the greater stability of the corresponding carbocations. libretexts.org For a primary dihaloethylamine like this compound, the formation of a primary carbocation would be highly unfavorable, making the E1 pathway less likely under typical conditions. wordpress.com

The competition between substitution (S_N2) and elimination (E2) is a key consideration for primary alkyl halides. libretexts.org Strong, hindered bases favor E2 elimination, while strong, unhindered bases that are also good nucleophiles can lead to a mixture of S_N2 and E2 products. libretexts.org

Intramolecular (E_i) Eliminations and Cyclic Transition States

Intramolecular elimination (E_i) reactions are a special class of thermal eliminations that proceed through a cyclic transition state without the need for an external base or acid. dalalinstitute.com These reactions are typically unimolecular and often exhibit syn-stereoselectivity, meaning the proton and the leaving group depart from the same side of the molecule. dalalinstitute.comchemistrysteps.com

A well-known example of an E_i reaction is the Cope elimination of amine oxides. chemistrysteps.com In this reaction, a tertiary amine is first oxidized to an amine oxide, which then acts as an internal base. masterorganicchemistry.com Upon heating, the oxygen of the N-oxide abstracts a β-proton through a five-membered cyclic transition state, leading to the formation of an alkene. chemistrysteps.commasterorganicchemistry.com

While direct E_i elimination from this compound itself is not described in the search results, it is conceivable that a derivative of this compound could undergo such a reaction. For instance, if the amine were converted to a suitable derivative where an internal base is present, an intramolecular elimination could potentially occur. These reactions often require heating. tmv.ac.in Selenoxide eliminations also proceed through a syn-intramolecular pathway involving a cyclic transition state to form an alkene. mdpi.com

Formation of Unsaturated Halogenated Species

Elimination reactions of this compound would lead to the formation of unsaturated halogenated species. Depending on which proton is removed (if different β-protons are available) and the reaction conditions, different products could be formed. For this compound, the most likely elimination product would be a haloalkene.

The reaction of a halogenated unsaturated hydrocarbon with ammonia can be used to produce primary unsaturated amines. google.com This suggests that the reverse reaction, the elimination of ammonia or its derivative from a haloamine, could produce a halogenated alkene. The synthesis of various α-unsaturated amines has been explored for their biological activities. google.com

Investigations into Reactive Intermediates

Formation and Reactivity of Carbocations (if applicable)

The formation of a carbocation is the hallmark of the E1 and S_N1 reaction pathways. libretexts.org The stability of the carbocation intermediate is a crucial factor determining the feasibility of these reactions. Carbocations are electron-deficient species and their stability generally increases in the order: primary < secondary < tertiary. wordpress.com

For this compound, which is a primary amine, the formation of a primary carbocation (Cl₂CHCH₂⁺) upon departure of the amino group as a leaving group would be energetically unfavorable. libretexts.org Furthermore, the presence of the two electron-withdrawing chlorine atoms on the adjacent carbon would further destabilize the carbocation through a strong negative inductive effect. Carbocations substituted with electron-withdrawing groups are known to be particularly unstable. beilstein-journals.org

Therefore, reaction mechanisms involving a discrete 2,2-dichloroethyl carbocation intermediate are considered highly unlikely for this compound under normal conditions. While carbocations are pivotal intermediates in many organic reactions, their formation is highly dependent on the substrate structure. beilstein-journals.org Trifluoromethyl-substituted carbocations, for example, are known to be highly transient and reactive species. researchgate.net

Table 2: Summary of Elimination Reaction Pathways for this compound

| Pathway | Key Features | Likelihood for this compound |

| E2 | Bimolecular, one-step, concerted mechanism. dalalinstitute.com Favored by strong bases. libretexts.org | Possible, especially with strong, hindered bases. |

| E1 | Unimolecular, two-step mechanism via a carbocation intermediate. byjus.com Favored for tertiary and secondary substrates. libretexts.org | Unlikely due to the instability of the primary carbocation. wordpress.com |

| E_i | Unimolecular, intramolecular elimination via a cyclic transition state. dalalinstitute.com Typically requires thermal activation. tmv.ac.in | Possible for suitable derivatives of the amine. |

Potential for Aziridine (B145994) or Other Cyclic Intermediate Formation (Conceptual)

The reactivity of this compound suggests the conceptual possibility of forming cyclic intermediates, such as a substituted aziridine, through intramolecular reactions. While specific experimental studies on the cyclization of this compound are not extensively documented in the reviewed literature, its structural similarity to other haloamines allows for the formulation of potential reaction pathways. These hypothetical mechanisms are primarily based on well-established reactions like intramolecular nucleophilic substitution and radical cyclizations.

One plausible pathway for cyclization is through an intramolecular nucleophilic substitution (SNi). In this scenario, the lone pair of electrons on the nitrogen atom of the amino group would act as a nucleophile, attacking the adjacent carbon atom bearing the two chlorine atoms. This process would be facilitated by the departure of one of the chloride ions as a leaving group. Such a reaction would lead to the formation of a three-membered ring, specifically a 2,2-dichloroaziridine (B14620869) intermediate. The propensity for 2-chloroethylamine (B1212225) to undergo cyclization to form aziridine supports this conceptual pathway. wikipedia.org In the case of this compound, the presence of two chlorine atoms on the same carbon could influence the stability and reactivity of the resulting aziridine ring.

An alternative, though perhaps less direct, conceptual pathway could involve a radical-mediated cyclization, akin to the Hofmann-Löffler-Freytag reaction. numberanalytics.comacs.orgwikipedia.org This reaction typically involves the formation of five- or six-membered rings through the intramolecular hydrogen abstraction by a nitrogen-centered radical. numberanalytics.comwikipedia.org For a molecule like this compound, this would first require conversion to an N-haloamine. Subsequent homolytic cleavage of the nitrogen-halogen bond, often initiated by heat or light, would generate a nitrogen-centered radical. numberanalytics.comwikipedia.org However, the standard Hofmann-Löffler-Freytag mechanism involves δ-hydrogen abstraction to form a five-membered pyrrolidine (B122466) ring. Given the structure of this compound, the formation of a three-membered aziridine ring via a radical mechanism is less conventional but remains a theoretical possibility.

The feasibility of these conceptual pathways would be significantly influenced by the reaction conditions, such as the presence of a base or a radical initiator. A basic medium would favor the intramolecular nucleophilic substitution by deprotonating the amino group, thereby increasing its nucleophilicity. Conversely, conditions that promote radical formation, such as UV irradiation or the presence of a radical initiator, would be necessary for a Hofmann-Löffler-Freytag type of reaction. numberanalytics.comwikipedia.org

The following table outlines the key aspects of these conceptual cyclization pathways for this compound.

| Conceptual Pathway | Proposed Intermediate | Key Reaction Type | Required Conditions/Initiation | Analogous Reaction |

| Intramolecular Nucleophilic Substitution | 2,2-Dichloroaziridinium ion | Nucleophilic attack by nitrogen | Presence of a base to deprotonate the amine | Cyclization of 2-chloroethylamine wikipedia.org |

| Radical Cyclization | Nitrogen-centered radical, Carbon-centered radical | Intramolecular hydrogen abstraction | Formation of N-haloamine, Heat or UV light numberanalytics.comwikipedia.org | Hofmann-Löffler-Freytag reaction numberanalytics.comacs.orgwikipedia.org |

It is important to emphasize that these are hypothetical reaction pathways derived from the known chemistry of similar compounds. Experimental verification would be necessary to determine the actual reaction dynamics and the potential for the formation of aziridine or other cyclic intermediates from this compound.

Computational Chemistry Approaches for 2,2 Dichloroethan 1 Amine: Theoretical Modeling and Predictive Analytics

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a detailed picture of the electronic landscape, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. irjweb.com A DFT study of 2,2-dichloroethan-1-amine would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. rub.destorion.rustackexchange.com For this molecule, key parameters such as bond lengths (C-C, C-N, C-H, C-Cl), bond angles, and dihedral angles would be precisely calculated.

Once optimized, the electronic properties can be analyzed. The distribution of electron density would reveal the effects of the electronegative chlorine atoms, which withdraw electron density from the carbon skeleton, and the electron-donating amine group. This electronic distribution can be visualized through molecular orbital surfaces, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com For halogenated compounds, the LUMO is often located around the halogen atoms, indicating their role in electrophilic interactions. wuxiapptec.com

DFT calculations also yield a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, regions of negative potential (red/yellow) would be expected around the chlorine and nitrogen atoms, signifying their nucleophilic character, while positive potential (blue) would be found around the hydrogen atoms of the amine group.

Table 1: Predicted Outputs of a DFT Geometry Optimization for this compound (Note: This table is illustrative, representing typical data obtained from DFT calculations at a common level of theory like B3LYP/6-311+G(d,p). Specific values require a dedicated computational study.)

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C-C | ~1.52 Å | Length of the central carbon-carbon single bond. |

| C-N | ~1.47 Å | Length of the carbon-nitrogen single bond. |

| C-Cl | ~1.79 Å | Average length of the carbon-chlorine bonds. |

| Bond Angles | ||

| Cl-C-Cl | ~109° | Angle between the two chlorine atoms and the central carbon. |

| C-C-N | ~110° | Angle defining the main chain and amine group orientation. |

| Electronic Properties | ||

| HOMO Energy | ~ -9.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 10.0 eV | Energy difference, indicating chemical reactivity. wuxiapptec.com |

| Dipole Moment | ~ 2.5 D | A measure of the molecule's overall polarity. |

Beyond DFT, other quantum chemical methods offer a spectrum of options for molecular characterization. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation with more rigorous mathematical approximations and without empirical parameters. nobelprize.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate geometries and energies, though at a greater computational expense. nih.gov These methods are valuable for benchmarking the accuracy of more cost-effective approaches like DFT. nih.gov

On the other end of the spectrum, semi-empirical methods (such as AM1, PM3, and MNDO) simplify the calculations by incorporating experimental data and approximations, making them significantly faster. scielo.org.mxcnrs.fruni-muenchen.de This speed allows for the study of much larger molecular systems or for high-throughput screening of properties. scielo.org.mx For this compound, semi-empirical methods could be employed to rapidly estimate properties like heats of formation or ionization potentials, providing a useful, albeit less precise, overview of its thermodynamic characteristics. cnrs.fr Studies on other amines have shown that methods like PM3 can reproduce experimental bond dissociation enthalpies satisfactorily. cnrs.fr

Computational Elucidation of Reaction Mechanisms

Computational chemistry is indispensable for mapping out the pathways of chemical reactions, identifying the short-lived intermediate structures, and determining the energy changes that govern reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy "point of no return" known as the transition state (TS). umn.edurowansci.com Locating this structure on the potential energy surface is a primary goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point—a structure that is an energy minimum in all dimensions except for one, which corresponds to the reaction coordinate. umn.edurowansci.com

For this compound, reactions could include nucleophilic substitution at the carbon bearing the chlorine atoms or elimination reactions. Computational methods would be used to model the geometry of the transition state for such a process. uni-muenchen.de The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). researchgate.netrsc.org A lower energy barrier corresponds to a faster reaction rate. Studies on related chloro-amines show that the presence of solvent molecules can be crucial and must often be included in the calculation to accurately reproduce experimental barriers. uni-muenchen.deresearchgate.net

Table 2: Illustrative Energy Barriers for Reactions of Related Chloro-Amines (Note: These values are from computational studies on different systems and serve to illustrate the type of data generated. They are not direct predictions for this compound.)

| Reaction Type | Reactants | Catalyst/Solvent | Calculated Energy Barrier (kcal/mol) | Reference |

| C-N Coupling | Chloromethylnaphthalene + Morpholine | Pd(0) | 13.1 | xmu.edu.cn |

| Ring-opening | Ethylene Oxide + m-chloroaniline | BmimBr | 22.4 | rsc.org |

| N-Chlorination | Ammonia (B1221849) + Hypochlorous Acid | Water (explicit) | ~10-12 | researchgate.net |

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rsc.orgacs.org This analysis maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. acs.org An IRC calculation confirms that the identified transition state correctly links the desired reactants and products and provides a detailed, step-by-step view of the geometric changes occurring during the reaction. rsc.orgresearchgate.net For a synthetic pathway leading to or involving this compound, this analysis would visualize the entire transformation, potentially revealing hidden intermediates or complex multi-step processes that are not intuitively obvious. acs.org

Conformational Analysis and Intramolecular Interactions

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations or conformers. bkcc.ac.in The C-C bond in this compound allows for such rotation, leading to different relative orientations of the -CHCl2 and -CH2NH2 groups.

Computational methods are used to perform a conformational analysis, which involves calculating the energies of various conformers to identify the most stable ones. For 1,2-disubstituted ethanes, the key conformers are typically described by the dihedral angle between the substituents. The anti conformer (180° dihedral angle) and the gauche conformer (~60° dihedral angle) are of primary interest. bkcc.ac.in

In this compound, the analysis would assess the balance of several factors. Steric hindrance between the bulky chlorine atoms and the amine group would influence stability. Furthermore, the potential for intramolecular hydrogen bonding between the amine protons (N-H) and the electronegative chlorine atoms could stabilize certain conformations, particularly the gauche form. Dipole-dipole interactions also play a critical role in the conformational preferences of haloalkanes. bkcc.ac.in Computational studies can quantify the energy differences between these conformers, predicting their relative populations at equilibrium. nih.govresearchgate.net

Assessment of Rotational Barriers and Conformational Isomers

The conformational landscape of this compound is defined by the rotation around the carbon-carbon single bond. This rotation gives rise to various spatial arrangements of the atoms, known as conformers or rotamers, which exist in equilibrium. Computational chemistry provides powerful tools to investigate the relative stabilities of these conformers and the energy barriers that separate them.

Theoretical studies, often employing methods like Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory, can map the potential energy surface of the molecule as a function of the dihedral angle between the amine group and the dichloromethyl group. researchgate.net For analogous molecules like 1,2-dihaloethanes, the primary conformers are typically designated as anti (or trans) and gauche. researchgate.netresearchgate.net In the case of this compound, rotation around the C1-C2 bond would lead to staggered conformers where the amine group is positioned anti or gauche relative to one of the chlorine atoms.

The rotational barrier is the energy required to rotate from one stable conformer to another, passing through a higher-energy eclipsed transition state. acs.org Calculations for similar chlorinated alkanes show that these barriers are influenced by a combination of steric hindrance and electrostatic interactions, such as dipole-dipole repulsion between the polar C-Cl bonds. msu.edu For 1,2-dichloroethane (B1671644), the trans conformer is generally more stable than the gauche form, with a significant rotational barrier between them. researchgate.net A similar trend would be anticipated for this compound, although intramolecular interactions involving the amine group could modulate the relative energies.

Computational models can predict the relative energies of these conformers and the transition state energies, providing a quantitative assessment of the rotational barriers. These values are crucial for understanding the molecule's dynamic behavior and the population of each conformer at a given temperature.

Table 1: Hypothetical Calculated Rotational Barrier and Conformational Energies for this compound

| Parameter | Conformer/Transition State | Relative Energy (kcal/mol) |

| Conformational Energy | Staggered (gauche) | 1.5 - 2.5 |

| Staggered (anti) | 0.0 (Reference) | |

| Rotational Barrier | Gauche → Gauche | 8.0 - 10.0 |

| Anti → Gauche | 4.5 - 6.0 | |

| Note: This table presents plausible, hypothetical values based on studies of similar molecules like 1,2-dichloroethane to illustrate expected computational outputs. researchgate.net |

Analysis of Halogen-Amine and Halogen-Hydrogen Bonding Interactions (Conceptual)

Beyond classical steric and electrostatic effects, non-covalent interactions play a significant role in determining molecular conformation and properties. In this compound, two such interactions are conceptually important: halogen bonding and hydrogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.orgacs.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (the σ-hole) along the axis of the R-X bond. acs.org In this compound, an intramolecular halogen bond could potentially form between one of the chlorine atoms (the halogen bond donor) and the nitrogen atom of the amine group (the Lewis base acceptor). mdpi.commanchester.ac.uk This attractive interaction could stabilize specific gauche conformations where the chlorine and nitrogen atoms are in close proximity.

Halogen-Hydrogen Bonding: Halogen atoms, with their high electronegativity, can also act as hydrogen bond acceptors. researchgate.net An intramolecular hydrogen bond could form between one of the chlorine atoms and one of the hydrogen atoms of the primary amine group (-NH2). scispace.com This interaction, of the N-H···Cl type, would also influence the conformational preference, potentially stabilizing conformers that allow for a short H···Cl distance and a favorable geometry. The strength of such bonds is generally weaker than conventional hydrogen bonds but can collectively impact the structural stability.

Computational analysis through methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions, confirming their presence and quantifying their contribution to conformational stability.

Spectroscopic Parameter Prediction and Validation

Computational Prediction of NMR and IR Spectra

Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Spectra Prediction: Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is routinely performed using quantum chemical methods. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT functionals like B3LYP or PBE0, is a standard approach for calculating NMR shielding tensors. acs.orgacs.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com For flexible molecules, it is often necessary to calculate the spectra for all stable conformers and then obtain a final spectrum by averaging the chemical shifts, weighted by their Boltzmann population based on their relative free energies. acs.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| -CH(Cl₂) | 5.8 - 6.2 | Triplet |

| -CH₂N | 3.1 - 3.5 | Doublet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

| ¹³C NMR | ||

| -CH(Cl₂) | 68 - 75 | |

| -CH₂N | 45 - 52 |

Note: Values are hypothetical, estimated based on typical group contributions and data for similar structures.

IR Spectra Prediction: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. arxiv.orgfaccts.de This is achieved by first performing a geometry optimization to find a stable structure on the potential energy surface. faccts.de Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. nih.gov The intensities of the IR bands are determined by the change in the molecular dipole moment during each vibration. chemrxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set deficiencies. faccts.de

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Stretch | 2900 - 3000 | Medium-Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Note: Values are hypothetical, based on characteristic frequencies for amine and chloroalkane functional groups. scielo.brrsc.org

Comparison with Experimental Spectroscopic Data

The ultimate validation of computational predictions comes from their comparison with experimental data. This comparative analysis is crucial for assessing the accuracy of the chosen theoretical models and for gaining a deeper understanding of the molecule's structure and behavior.

Discrepancies between predicted and experimental spectra can arise from several factors. In NMR, solvent effects can significantly alter chemical shifts, and computational models must account for this, often through the use of Polarizable Continuum Models (PCM). acs.orgmdpi.com In IR spectroscopy, experimental spectra are recorded for condensed phases (liquid or solid), where intermolecular interactions can shift vibrational frequencies, while calculations are often performed on an isolated gas-phase molecule. researchgate.net Furthermore, calculated harmonic frequencies often overestimate experimental fundamental frequencies due to the neglect of anharmonicity. univie.ac.at

By systematically comparing the predicted shifts, coupling constants, and frequencies with those from high-resolution experimental spectra, researchers can refine their computational models. For instance, if a predicted spectrum based on a single conformer does not match the experimental result, it may indicate that multiple conformers contribute to the observed spectrum, necessitating a Boltzmann-averaged approach. acs.org This iterative process of prediction and validation enhances the reliability of computational methods for structural assignment and analysis.

Table 4: Hypothetical Comparison of Predicted and "Experimental" Spectroscopic Data

| Parameter | Predicted Value | "Experimental" Value | Deviation |

|---|---|---|---|

| ¹³C NMR Shift (-CH₂N) | 48.5 ppm | 47.9 ppm | +0.6 ppm |

| ¹H NMR Shift (-CH(Cl₂)) | 6.05 ppm | 5.98 ppm | +0.07 ppm |

| IR Frequency (C-Cl Stretch) | 755 cm⁻¹ | 740 cm⁻¹ | +15 cm⁻¹ |

| IR Frequency (N-H Bend) | 1620 cm⁻¹ | 1612 cm⁻¹ | +8 cm⁻¹ |

Note: This table uses hypothetical data to illustrate the process of comparing computational predictions with experimental measurements.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dichloroethan 1 Amine: Methodological Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2-dichloroethan-1-amine, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons. The methine proton (-CH(Cl)₂), being adjacent to two electron-withdrawing chlorine atoms, would appear significantly downfield. The methylene (B1212753) protons (-CH₂NH₂) adjacent to the nitrogen atom would appear further upfield, and the amine protons (-NH₂) would likely present as a broad singlet that can exchange with D₂O. pressbooks.pubdocbrown.infonih.gov

The ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (-C(Cl)₂-) would be highly deshielded and appear at a lower field compared to the methylene carbon (-CH₂NH₂). docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Predicted Multiplicity | Notes |

| ¹H | -CH(Cl)₂ | 6.0 - 6.5 | Triplet | Deshielded by two chlorine atoms, coupled to the adjacent -CH₂- group. |

| ¹H | -CH₂NH₂ | 3.0 - 3.5 | Doublet | Coupled to the adjacent -CH- group. |

| ¹H | -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift can vary with concentration and solvent; will exchange with D₂O. |

| ¹³C | -C(Cl)₂- | 70 - 80 | Singlet | Significantly deshielded by the two attached chlorine atoms. |

| ¹³C | -CH₂NH₂ | 40 - 50 | Singlet | Less deshielded than the dichlorinated carbon. |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To definitively establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signal for the methine proton (-CH(Cl)₂) and the methylene protons (-CH₂NH₂), confirming their vicinal (three-bond) coupling and thus their adjacency in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation between the methine proton signal and the dichlorinated carbon signal, as well as a correlation between the methylene proton signals and the adjacent carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, one would expect to see a cross-peak between the methylene protons and the dichlorinated carbon, and between the methine proton and the methylene carbon, further cementing the C-C bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de

Under EI-MS conditions, this compound would undergo fragmentation. The molecular ion peak [M]⁺ would be expected, and due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be observed. uni-saarland.de Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the loss of the -CH(Cl)₂ group to form a fragment at m/z 30 ([CH₂NH₂]⁺). uni-saarland.de Another likely fragmentation would be the loss of a chlorine atom.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 113/115/117 | [C₂H₅Cl₂N]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| 78/80 | [C₂H₄ClN]⁺ | Loss of a chlorine radical. |

| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage, often a base peak for primary amines. |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization energy.